
ボスチニブ一水和物
概要
説明
科学的研究の応用
Treatment of Chronic Myeloid Leukemia
The primary application of bosutinib monohydrate is in the management of CML, particularly in patients who have experienced resistance or intolerance to first-line therapies. Clinical trials have demonstrated that bosutinib can induce durable remissions and has a manageable safety profile, primarily characterized by gastrointestinal side effects such as diarrhea .
Efficacy Against Mutant Forms
Bosutinib has been shown to inhibit a broader range of tyrosine kinases compared to other TKIs, which enhances its efficacy against various BCR-ABL mutations, including those that confer resistance to other treatments . This makes it a valuable option for patients with complex treatment histories.
Dosage and Administration
Bosutinib is typically administered at a dosage of 500 mg once daily, taken with food to enhance absorption and minimize gastrointestinal side effects . The pharmacokinetics indicate that bosutinib has a median time to peak concentration of six hours and a half-life ranging from 33 to 39 hours, supporting its once-daily dosing regimen .
Side Effects and Management
The most common adverse effects include diarrhea, nausea, and rash. These side effects are generally manageable with supportive care and dose adjustments when necessary . Long-term toxicities associated with other TKIs have not been reported with bosutinib, making it a safer alternative for many patients .
Efficacy in Resistant Cases
A notable case study involved patients with CML who had developed resistance to imatinib and nilotinib. Upon switching to bosutinib, these patients exhibited significant cytogenetic responses, indicating effective control over their disease despite previous treatment failures .
Preclinical Studies
Preclinical models have demonstrated that bosutinib can completely eliminate CML tumors in xenograft models when administered at appropriate doses . These findings support its potential as a first-line treatment option for newly diagnosed patients as well as those with resistant disease.
Tables
Parameter | Details |
---|---|
Drug Name | Bosutinib Monohydrate |
Indication | Chronic Myeloid Leukemia |
Dosage | 500 mg once daily |
Common Side Effects | Diarrhea, Nausea, Rash |
Mechanism | Inhibition of BCR-ABL Tyrosine Kinase |
Approval Year | 2012 |
作用機序
SKI-606は、SrcとAblキナーゼの活性を阻害することで、その効果を発揮します。これらのキナーゼは、細胞増殖、生存、運動性、浸潤を調節する細胞シグナル伝達経路において重要な役割を果たしています。 これらのキナーゼを阻害することで、SKI-606はこれらの経路を阻害し、腫瘍細胞の運動性と浸潤を低下させます。 . この化合物は、接着斑キナーゼ、プロリンリッチチロシンキナーゼ2、Crk結合基質などの下流エフェクターのリン酸化も阻害し、抗増殖効果にさらに貢献しています。 .
生化学分析
Biochemical Properties
Bosutinib monohydrate plays a crucial role in inhibiting the activity of SRC and ABL tyrosine kinases, which are involved in various cellular processes such as proliferation, adhesion, and survival . It interacts with the BCR-ABL fusion protein, a key driver of leukemogenesis in chronic myelogenous leukemia . By binding to the ATP-binding site of these kinases, Bosutinib monohydrate effectively inhibits their activity, leading to reduced phosphorylation of downstream signaling proteins .
Cellular Effects
Bosutinib monohydrate exerts significant effects on various cell types, particularly leukemic cells. It inhibits cell proliferation and induces apoptosis in chronic myelogenous leukemia cells by disrupting the BCR-ABL signaling pathway . Additionally, Bosutinib monohydrate affects cell signaling pathways, gene expression, and cellular metabolism, leading to decreased cell viability and increased cell death .
Molecular Mechanism
The molecular mechanism of Bosutinib monohydrate involves its binding to the ATP-binding site of SRC and ABL tyrosine kinases, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, which are essential for cell proliferation and survival . Bosutinib monohydrate also induces changes in gene expression, leading to the activation of apoptotic pathways and the suppression of survival pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bosutinib monohydrate have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that Bosutinib monohydrate can lead to sustained inhibition of cell proliferation and induction of apoptosis in chronic myelogenous leukemia cells .
Dosage Effects in Animal Models
In animal models, the effects of Bosutinib monohydrate vary with different dosages. At therapeutic doses, Bosutinib monohydrate effectively inhibits tumor growth and induces apoptosis in leukemic cells . At higher doses, toxic effects such as hepatotoxicity and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Bosutinib monohydrate is primarily metabolized by cytochrome P450 3A4 in the liver . The major circulating metabolites include oxydechlorinated bosutinib and N-desmethylated bosutinib, which are inactive . The compound’s metabolism involves various enzymes and cofactors, and its metabolic pathways can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Bosutinib monohydrate is extensively distributed within cells and tissues . It is highly bound to plasma proteins, which facilitates its transport and distribution . The compound interacts with various transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of Bosutinib monohydrate is primarily within the cytoplasm, where it exerts its inhibitory effects on SRC and ABL tyrosine kinases . The compound’s activity and function are influenced by its localization, and it may undergo post-translational modifications that direct it to specific cellular compartments .
準備方法
The synthesis of SKI-606 involves several steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes the following steps:
Formation of the quinoline core: This involves the cyclization of an appropriate precursor to form the quinoline ring.
Functionalization: The quinoline core is then functionalized with various substituents to achieve the desired chemical properties.
Final modifications:
Industrial production methods for SKI-606 are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. These methods often involve the use of advanced catalytic processes and purification techniques to ensure the high quality of the final product .
化学反応の分析
SKI-606は、次のようないくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。
還元: 還元反応を使用して、キノリンコアの官能基を修飾することができます。
置換: SKI-606は、特定の置換基が他の官能基で置き換えられる置換反応を受けることができます。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 .
類似化合物との比較
SKI-606は、SrcとAblキナーゼの両方を阻害するという二重阻害によって、キナーゼ阻害剤の中でユニークです。類似の化合物には、次のようなものがあります。
ダサチニブ: Src/Ablキナーゼの二重阻害剤ですが、他のキナーゼに対する活性のスペクトルがより広いです。
イマチニブ: 主にAblキナーゼ阻害剤であり、Srcキナーゼに対する活性は弱いです。
これらの化合物と比較して、SKI-606は、効力と選択性の独自のバランスを提供し、研究と治療的応用の両方において貴重なツールとなっています。 .
生物活性
Bosutinib monohydrate is a second-generation tyrosine kinase inhibitor primarily used for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML). As a potent inhibitor of BCR-ABL and Src family kinases, it demonstrates significant biological activity against various cancer cell lines, particularly those resistant to first-generation therapies like imatinib.
Bosutinib acts as an ATP-competitive inhibitor, selectively targeting the BCR-ABL fusion protein that drives the proliferation of CML cells. Additionally, it inhibits Src family kinases (including Src, Lyn, and Hck), which are involved in multiple signaling pathways related to cell growth and survival. This dual inhibition is crucial for its efficacy against imatinib-resistant forms of BCR-ABL.
Key Mechanisms:
- Inhibition of BCR-ABL Kinase : Bosutinib effectively inhibits 16 out of 18 imatinib-resistant BCR-ABL variants expressed in murine models, although it does not inhibit the T315I and V299L mutant forms .
- Src Kinase Inhibition : By inhibiting Src kinases, bosutinib also affects pathways that contribute to tumor growth and metastasis .
- Impact on Other Receptors : It has shown activity against receptors for platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF), which are important in angiogenesis and tumor progression .
Pharmacokinetics
Bosutinib exhibits unique pharmacokinetic properties that influence its therapeutic application:
Parameter | Value |
---|---|
Oral Bioavailability | Low |
Time to Peak (Tmax) | 4-6 hours |
Volume of Distribution | 5000–7000 L |
Protein Binding | 94–96% |
Metabolism | Hepatic via CYP3A4 |
Half-Life | 22.5 ± 1.7 hours |
Excretion | 91% feces, 3% urine |
The pharmacokinetics indicate that food intake can significantly enhance the bioavailability of bosutinib, with a notable increase in Cmax and AUC when taken with a high-fat meal .
Clinical Efficacy
Bosutinib has been extensively studied in clinical trials for its effectiveness in treating CML. It received FDA approval in September 2012 and EMA approval in March 2013 for patients with Ph+ CML who have resistance or intolerance to prior therapies.
Case Studies:
- Phase 1/2 Clinical Trials : Initial studies demonstrated clinical activity in patients with various BCR-ABL mutations, indicating its potential as a second-line treatment option .
- Long-term Efficacy : In a study involving patients with chronic-phase CML, bosutinib showed a major molecular response rate of approximately 60%, highlighting its effectiveness even in resistant cases .
Adverse Effects
While bosutinib is generally well-tolerated, it can cause several adverse effects, including:
- Diarrhea
- Nausea
- Fatigue
- Liver function abnormalities
Monitoring liver enzymes is crucial due to the risk of hepatotoxicity associated with its use .
特性
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29Cl2N5O3.H2O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;/h11-14,16H,4-10H2,1-3H3,(H,30,31);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPOSPOKHGNMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238722 | |
Record name | Bosutinib monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918639-08-4 | |
Record name | Bosutinib monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918639-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bosutinib monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918639084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bosutinib monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((2,4-dichloro-5-methoxyphenyl)-amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)-propoxy)-3-quinoline-carbonitrile monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BOSUTINIB MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844ZJE6I55 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。